Validated Synthetic Utility: Direct Precursor to JTT-501 (Reglitazar), a Phase II Clinical Candidate
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol is a key intermediate in the multi-step synthesis of JTT-501 (Reglitazar), an isoxazolidine-3,5-dione derivative that acts as a dual PPARα/γ agonist and reached Phase II clinical trials for type 2 diabetes [1]. In contrast, closely related oxazole ethanol derivatives, such as 2-(2-phenyloxazol-5-yl)ethanol, are not documented in the literature as intermediates for any advanced clinical candidate, highlighting a fundamental difference in validated downstream utility .
| Evidence Dimension | Validated Application in Clinical Candidate Synthesis |
|---|---|
| Target Compound Data | Intermediate in JTT-501 (Phase II clinical candidate) |
| Comparator Or Baseline | 2-(2-Phenyloxazol-5-yl)ethanol (CAS 645392-34-3): No documented role in clinical candidate synthesis |
| Quantified Difference | Clinically validated vs. no documented clinical validation |
| Conditions | Multi-step organic synthesis for JTT-501 |
Why This Matters
Procuring an intermediate with a documented path to a clinical candidate reduces synthetic risk and validates the compound's relevance in advanced medicinal chemistry programs.
- [1] Shinkai, H. The isoxazolidine-3,5-dione hypoglycemic agent JTT-501 and other nonthiazolidinedione insulin sensitizers. Drugs Fut 1999, 24(8), 893. View Source
